N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Overview
Description
N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.29 g/mol . The compound features a guanidine moiety linked to a dihydropyrimidine structure, which is known for its role in various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity. For instance, pyrimidine derivatives have been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections .
Antitumor Activity
Research into similar guanidine-containing compounds has revealed promising antitumor activities. For instance, compounds derived from 1,4-dihydropyrimidines have been evaluated for their cytotoxic effects on various cancer cell lines . The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Experimental Findings
Several studies have explored the biological effects of related compounds:
- Antiparasitic Studies : In vitro evaluations showed that N-(4-methoxyphenyl)pentanamide exhibited lower cytotoxicity compared to traditional anthelmintics like albendazole while maintaining effective antiparasitic properties . This suggests that modifications to the guanidine structure could yield compounds with improved therapeutic indices.
- Antitumor Evaluations : A series of guanidine derivatives were synthesized and tested against cancer cell lines, demonstrating varying degrees of cytotoxicity. These studies emphasize the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-7-11(19)17-13(15-8)18-12(14)16-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H4,14,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPNAUFFJKFBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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